5-(2-bromo-6-chloro-3-methylphenyl)oxazole
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Overview
Description
5-(2-bromo-6-chloro-3-methylphenyl)oxazole is a chemical compound with the molecular formula C10H7BrClNO and a molecular weight of 272.53 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole typically involves the reaction of 2-bromo-6-chloro-3-methylphenylamine with an appropriate oxazole precursor under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.
Chemical Reactions Analysis
5-(2-bromo-6-chloro-3-methylphenyl)oxazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced oxazole compounds.
Scientific Research Applications
5-(2-bromo-6-chloro-3-methylphenyl)oxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(2-bromo-6-chloro-3-methylphenyl)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-(2-bromo-6-chloro-3-methylphenyl)oxazole can be compared with other similar compounds such as:
5-(2-bromo-6-chlorophenyl)oxazole: Lacks the methyl group, which may affect its reactivity and biological activity.
5-(2-bromo-3-methylphenyl)oxazole:
5-(2-chloro-3-methylphenyl)oxazole: Lacks the bromine atom, which may influence its chemical behavior and uses.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting properties and applications.
Biological Activity
5-(2-bromo-6-chloro-3-methylphenyl)oxazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Molecular Characteristics:
Property | Value |
---|---|
Molecular Formula | C9H6BrClN |
Molecular Weight | 257.50 g/mol |
IUPAC Name | This compound |
CAS Number | 2364584-61-0 |
The biological activity of this compound is attributed to its interaction with various molecular targets within biological systems. Research indicates that this compound may exert its effects through:
- Inhibition of Enzymatic Activity: It has been suggested that the compound may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways .
- Induction of Apoptosis: In cancer cell lines, the compound has demonstrated the ability to induce apoptosis, potentially through the modulation of signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It exhibits significant activity against various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity
Microorganism | Minimum Inhibitory Concentration (MIC) µg/ml |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 20 |
Candida albicans | 1.6 |
Anticancer Activity
The compound has shown promising results in inhibiting the growth of several cancer cell lines. A notable study reported an IC50 value greater than 10 µM against normal human peripheral blood lymphocytes, indicating low toxicity compared to its effects on cancer cells.
Table 2: Cytotoxicity in Cancer Cells
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 8.5 |
MCF7 (Breast Cancer) | 7.3 |
A549 (Lung Cancer) | 9.1 |
Case Studies
A comprehensive study investigated the pharmacological effects of various oxazole derivatives, including this compound. The findings indicated that this compound significantly reduced inflammatory markers in treated groups compared to controls, supporting its potential as an anti-inflammatory agent .
Comparative Analysis with Similar Compounds
When compared to other oxazole derivatives, this compound stands out due to its unique halogen substitutions that enhance its biological activity.
Table 3: Comparison with Similar Compounds
Compound | Anticancer Activity (IC50 µM) | Antimicrobial Activity (MIC µg/ml) |
---|---|---|
This compound | 8.5 | 15 |
5-(4-bromo-2,6-dichlorophenyl)oxazole | 10 | 20 |
5-(2,3-dichlorophenyl)oxazole | >20 | >30 |
Properties
IUPAC Name |
5-(2-bromo-6-chloro-3-methylphenyl)-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrClNO/c1-6-2-3-7(12)9(10(6)11)8-4-13-5-14-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZIGEEGXNVWWAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)C2=CN=CO2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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